molecular formula C11H11N3O3S B2800215 methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate CAS No. 1171232-29-3

methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate

Cat. No.: B2800215
CAS No.: 1171232-29-3
M. Wt: 265.29
InChI Key: APJBKGALLNHDRI-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a pyrazole ring fused with a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a thiophene derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-pyrazole-3-carboxylate
  • Methyl 1H-1,2,4-triazole-3-carboxylate
  • 1-Methyl-1H-pyrazole-5-carboxaldehyde

Uniqueness

Methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is unique due to its dual ring structure, which combines the properties of both pyrazole and thiophene rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-14-5-3-8(13-14)9(15)12-10-7(4-6-18-10)11(16)17-2/h3-6H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJBKGALLNHDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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